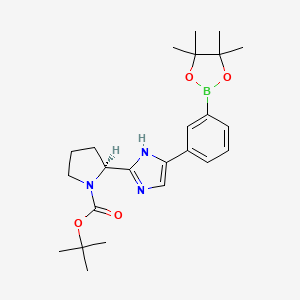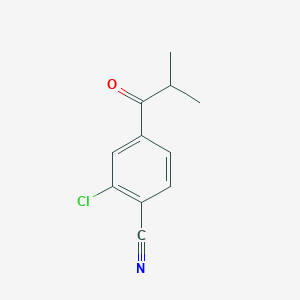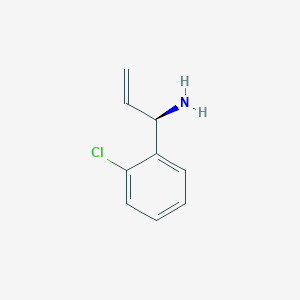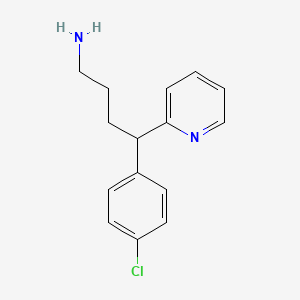
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is an organic compound that features a chlorophenyl group and a pyridinyl group attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-pyridinecarboxaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing large reactors for the condensation reaction.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: Used in studies to understand its interaction with biological macromolecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.
Industry: Utilized as an intermediate in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism by which 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)-4-(pyridin-3-yl)butan-1-amine: Similar structure but with the pyridinyl group at a different position.
4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-amine: Another positional isomer.
4-(4-Bromophenyl)-4-(pyridin-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H17ClN2 |
|---|---|
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C15H17ClN2/c16-13-8-6-12(7-9-13)14(4-3-10-17)15-5-1-2-11-18-15/h1-2,5-9,11,14H,3-4,10,17H2 |
InChI-Schlüssel |
FPPYGONMGLZYRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(CCCN)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

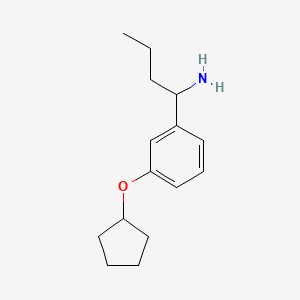

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)
